Potassium aminosalicylate
Overview
Description
Potassium aminosalicylate, also known as aminosalicylic acid, is an aminosalicylate drug used to induce remission in ulcerative colitis . It is an antitubercular agent often administered in association with isoniazid . The sodium salt of the drug is better tolerated than the free acid .
Synthesis Analysis
The synthesis of aminosalicylic acid, which is a component of potassium aminosalicylate, can be achieved by gas phase catalytic carboxylation . In this process, carbon dioxide is introduced into a system of p-acetaminophenol and a basic compound at a temperature of 150° C˜220° C and a pressure of 0.5˜5.0 MPa in the presence of a catalyst . This leads to a gas phase catalytic carboxylation reaction to form a 5-aminosalicylate .Molecular Structure Analysis
The molecular structure of aminosalicylic acid consists of a benzene ring with an amino group and a hydroxy group attached to it . The chemical formula of aminosalicylic acid is C7H7NO3 . The molecular weight of aminosalicylic acid is 153.14 .Scientific Research Applications
Aminosalicylates, in general, are standard treatments for maintaining remission in ulcerative colitis. No alternatives with proven efficacy exist for this application. The intestinal environment's role in ulcerative colitis pathophysiology highlights the potential of probiotic treatments and their comparison with aminosalicylates (Kruis et al., 1997).
Studies have suggested aminosalicylates as chemopreventive agents for colorectal cancer in patients with ulcerative colitis. A significant risk reduction in dysplasia and colorectal cancer was observed in patients exposed to aminosalicylate therapy (Rubin et al., 2006).
The use of 5-aminosalicylate in Crohn's disease patients demonstrates its effectiveness in a mild disease course, with some patients not requiring additional treatment. This contrasts with the need for more intensive therapy in other cases (Burisch et al., 2020).
Balsalazide, a novel mesalamine prodrug activated by colonic bacteria, was found to be more effective and better tolerated than mesalamine in treating acute ulcerative colitis, demonstrating the potential for improved aminosalicylate formulations (Green et al., 1998).
Safety And Hazards
properties
IUPAC Name |
potassium;4-amino-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZJIMSXCLZGLT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65-49-6 (Parent) | |
Record name | Aminosalicylate potassium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059634 | |
Record name | Potassium 4-aminosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium aminosalicylate | |
CAS RN |
133-09-5 | |
Record name | Aminosalicylate potassium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 4-aminosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM AMINOSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N21461LKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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